Hyperoside

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Hyperoside hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: this compound wird als Referenzverbindung in der analytischen Chemie zur Identifizierung und Quantifizierung von Flavonoiden in Pflanzenextrakten verwendet.

Biologie: Es wird auf seine Rolle in zellulären Prozessen untersucht, einschließlich Apoptose, Zellzyklusregulation und Signaltransduktion.

Medizin: This compound zeigt potenzielle therapeutische Wirkungen gegen verschiedene Krankheiten, darunter Krebs, Herz-Kreislauf-Erkrankungen, Diabetes und neurodegenerative Erkrankungen

5. Wirkmechanismus

This compound übt seine Wirkungen über mehrere molekulare Zielstrukturen und Signalwege aus:

Antioxidative Aktivität: Es fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben, wodurch oxidativer Stress reduziert wird.

Entzündungshemmende Aktivität: This compound hemmt die Produktion von pro-inflammatorischen Zytokinen und Mediatoren durch die Modulation von Signalwegen wie dem nuclear factor kappa B und mitogen-aktivierten Proteinkinasen.

Krebshemmende Aktivität: Es induziert Apoptose und Zellzyklusarretierung in Krebszellen durch die Aktivierung von Caspasen und die Regulierung der Expression von Zellzyklusproteinen.

Wirkmechanismus

Target of Action

Hyperoside, a natural flavonol glycoside, has been found to interact with several targets in the body. It primarily targets the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) and nuclear factor E2-related factor 2 (Nrf2)/haem oxygenase-1 (HO-1) pathways . It also interacts with cGAS , a DNA sensor, and plays a role in mitigating DNA-stimulated cGAS-mediated pro-inflammatory activation of microglia . Another study showed that this compound inhibits the expression of PD-L1 in NSCLC cells at the transcriptional level by reducing the protein expression of transcription factor cellular-myelocytomatosis viral oncogene (c-Myc) .

Mode of Action

This compound interacts with its targets through various mechanisms. It induces heme oxygenase-1 expression by activating the c-Jun N-terminal kinase/nuclear factor erythroid-2-related factor 2/Kelch-like ECH-associated protein 1 axis, alleviating oxidative stress and triggering a downstream antiviral interferon response . It also inhibits the PI3K/Akt pathway, which plays a key role in regulating cell proliferation, pro-apoptotic genes expression, and neuronal survival . Furthermore, this compound has been found to interact with lipase, mainly through hydrogen bond, hydrophobic interaction force, and van der Waals force .

Biochemical Pathways

This compound affects various biochemical pathways. It has been found to regulate the PI3K/Akt/Nrf2/HO-1 pathway, which is involved in the protection against Alzheimer’s disease . It also impacts the cGAS pathway, mitigating DNA-stimulated cGAS-mediated pro-inflammatory activation of microglia . Additionally, this compound has been shown to alleviate established cardiac remodeling via inhibition of the protein kinase (AKT) pathway .

Result of Action

This compound has a broad spectrum of biological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, antidepressant, and organ protective effects . It prevents cancer and protects the brain, neurons, heart, and kidney by regulating various signaling pathways, metabolic processes, cytokines, and kinases . It also has the ability to postpone the onset of neurodegenerative diseases .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the VC environment can alter HSA and this compound binding by increasing H-binding and decreasing hydrophobic forces . Moreover, metal ions present in blood plasma might affect the drug’s binding to serum albumin . .

Biochemische Analyse

Biochemical Properties

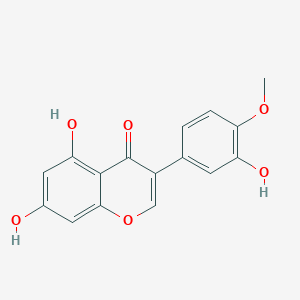

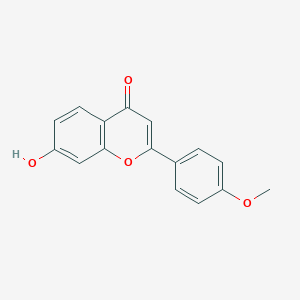

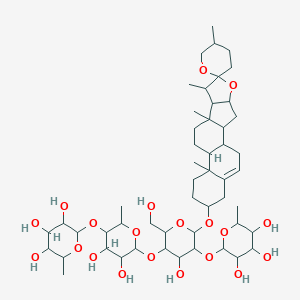

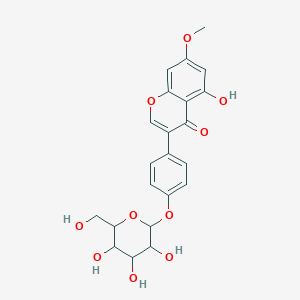

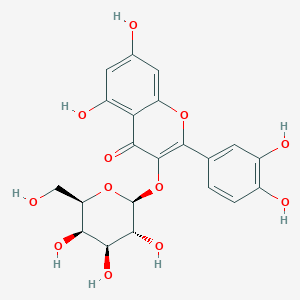

Hyperoside is an important natural product and belongs to flavonol glycosides . The oxygen atom at position 3 of quercetin is combined with a sugar group via a β-glucosidic bond

Cellular Effects

This compound has been shown to have a variety of effects on cells. For instance, it has been found to suppress the proliferation of bladder cancer cells in vitro and in vivo . Moreover, this compound can induce cell cycle arrest and cause apoptosis of a few bladder cancer cells . In another study, this compound was found to protect against oxidative stress-mediated photoreceptor degeneration .

Molecular Mechanism

The molecular mechanism of this compound is complex and involves multiple signaling pathways. For example, it has been shown to induce the overexpression of EGFR, Ras, and Fas proteins, which affects a variety of synergistic and antagonistic downstream signaling pathways, including MAPKs and Akt . These interactions contribute to its anticancer effects in bladder cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being studied. It has been shown that this compound can protect against photooxidative stress-induced photoreceptor morphological, functional, and ultrastructural degeneration .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models are still being explored. It has been shown to inhibit the proliferation of bladder cancer cells in animal models .

Metabolic Pathways

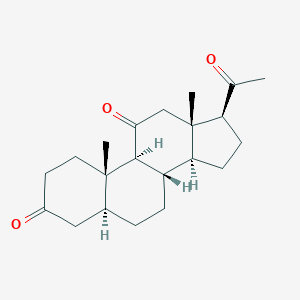

The metabolic pathways that this compound is involved in are still being studied. It has been suggested that this compound exerts its anti-cancer and organ-protective functions through the phosphatidylinositol-3-kinase (PI3K)/protein kinase B (AKT) and nuclear factor E2-related factor 2 (Nrf2)/haem oxygenase-1 (HO-1) pathways .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are still being studied. It has been suggested that this compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .

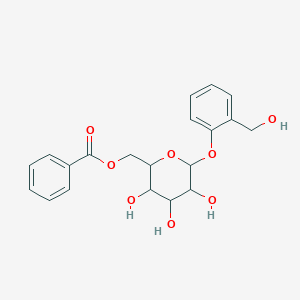

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Hyperoside kann aus Rutin durch eine Reihe von chemischen Reaktionen synthetisiert werden, darunter Benzoylierung, Hydrolyse, Glykosid-Kondensation und Deprotektion . Der Syntheseweg umfasst den Schutz von Hydroxylgruppen, selektive Glykosylierung und anschließende Deprotektion zur Herstellung von this compound.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt häufig durch Extraktion aus pflanzlichen Quellen. Der Extraktionsprozess umfasst die Lösungsmittelextraktion, Reinigung und Kristallisation. Moderne Techniken wie die Ruhezellfermentation und das Recycling wurden eingesetzt, um die Ausbeute an this compound zu erhöhen .

Analyse Chemischer Reaktionen

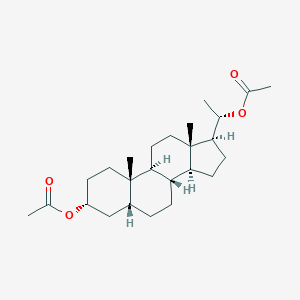

Arten von Reaktionen: Hyperoside unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: this compound kann mit Reagenzien wie Wasserstoffperoxid oder Kaliumpermanganat unter sauren oder basischen Bedingungen oxidiert werden.

Reduktion: Die Reduktion von this compound kann mit Reduktionsmitteln wie Natriumborhydrid erzielt werden.

Substitution: Substitutionsreaktionen beinhalten den Austausch von funktionellen Gruppen in this compound, häufig unter Verwendung von Nukleophilen oder Elektrophilen unter kontrollierten Bedingungen.

Hauptprodukte: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte Derivate, reduzierte Formen und substituierte Analoga von this compound .

Vergleich Mit ähnlichen Verbindungen

Hyperoside wird mit anderen Flavonolglykosiden wie Quercetin, Rutin und Isoquercitrin verglichen:

Quercetin: Sowohl this compound als auch Quercetin zeigen ähnliche antioxidative und entzündungshemmende Eigenschaften.

Rutin: Rutin ist ein weiteres Glykosid von Quercetin, aber mit einem anderen Zuckeranteil.

Isoquercitrin: Isoquercitrin ist Quercetin-3-O-glucosid, das sich von this compound in der Art des gebundenen Zuckers unterscheidet.

Die einzigartige Struktur und die vielfältigen pharmakologischen Eigenschaften von this compound machen es zu einer wertvollen Verbindung für wissenschaftliche Forschung und therapeutische Anwendungen.

Eigenschaften

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O12/c22-6-13-15(27)17(29)18(30)21(32-13)33-20-16(28)14-11(26)4-8(23)5-12(14)31-19(20)7-1-2-9(24)10(25)3-7/h1-5,13,15,17-18,21-27,29-30H,6H2/t13-,15+,17+,18-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSQVDMCBVZWGM-DTGCRPNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501028789 | |

| Record name | Quercetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Quercetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

482-36-0 | |

| Record name | Hyperoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hyperoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482360 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quercetin 3-galactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501028789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3,4-dihydroxyphenyl)-3-(β-D-galactopyranosyloxy)-5,7-dihydroxy-4H-1-benzopyran-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.892 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYPEROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8O1CR18L82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Quercetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

232 - 233 °C | |

| Record name | Quercetin 3-galactoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030775 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of hyperoside?

A1: this compound has been shown to interact with a variety of molecular targets, contributing to its pleiotropic effects. These include:

- Enzymes: Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOXs) [, ], cyclooxygenases (COXs) [], and various cytochrome P450 enzymes [].

- Signaling pathways: Nrf2/HO-1 [, , ], Wnt/β-catenin [], SIRT1/NF-κB [], JNK/Keap1 [], PI3K/Akt [], and ROS-ERK [].

- Receptors: High-affinity β2-adrenergic receptors [].

Q2: How does this compound modulate oxidative stress?

A2: this compound demonstrates potent antioxidant activity through several mechanisms:

- Direct ROS scavenging: this compound can directly neutralize reactive oxygen species (ROS) [, ].

- Enhancing antioxidant enzyme activity: It upregulates the activity of key antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) [, , , ].

- Activating the Nrf2 pathway: this compound activates the Nrf2 signaling pathway, leading to the upregulation of antioxidant genes such as heme oxygenase-1 (HO-1) [, , ].

Q3: How does this compound influence apoptosis?

A3: this compound has been shown to both induce and inhibit apoptosis depending on the cell type and context.

- Induction of apoptosis: In cancer cells, this compound can induce apoptosis via both the death receptor and mitochondria-mediated pathways. This involves modulation of Bcl-2 family proteins, activation of caspases, and cleavage of poly(ADP-ribose) polymerase (PARP) [].

- Inhibition of apoptosis: In normal cells exposed to injury, this compound can protect against apoptosis by reducing oxidative stress, activating pro-survival pathways like PI3K/Akt, and inhibiting inflammatory signaling [, , ].

Q4: How does this compound impact inflammation?

A4: this compound exerts anti-inflammatory effects through several mechanisms:

- Inhibiting NF-κB signaling: It suppresses the activation of NF-κB, a key transcription factor involved in inflammation, thereby reducing the expression of pro-inflammatory cytokines like IL-1β, IL-6, IL-8, and TNF-α [, , , , ].

- Modulating TLR4 signaling: this compound can interfere with the TLR4/Myd88/NF-κB signaling pathway, further contributing to its anti-inflammatory effects [].

Q5: What is the role of this compound in mitochondrial function?

A5: this compound has been shown to protect against mitochondrial dysfunction induced by various insults.

- Preserving mitochondrial membrane potential: It prevents the loss of mitochondrial membrane potential, a key indicator of mitochondrial health [, ].

- Inhibiting mitochondrial fission: this compound can suppress excessive mitochondrial fission, a process often associated with cellular damage and apoptosis [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C21H20O12, and its molecular weight is 464.38 g/mol.

Q7: What are the key spectroscopic characteristics of this compound?

A7: this compound can be characterized using various spectroscopic techniques:

Q8: What is known about the stability of this compound?

A8: this compound's stability is influenced by various factors, including temperature, pH, and light exposure. It has shown good stability during analytical procedures [, ].

Q9: Does this compound possess any known catalytic properties?

A9: While this compound is not typically considered a catalyst, its interactions with certain enzymes, such as cytochrome P450 enzymes, might influence their catalytic activity []. Further research is needed to explore any potential catalytic properties of this compound itself.

Q10: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A10:

- Absorption: this compound exhibits pH-dependent absorption in the intestines [].

- Distribution: It distributes widely in the body, as evidenced by its detection in various tissues, including the plasma, urine, and feces [].

- Metabolism: this compound undergoes extensive metabolism, primarily via methylation, sulfation, and glucuronidation [, ].

- Excretion: It is mainly excreted in the urine as metabolites [, ].

Q11: What in vitro models have been used to study the effects of this compound?

A11: Various cell lines have been used to investigate the effects of this compound:

- Cancer cells: HT-29 colon cancer cells [], SW579 thyroid squamous cell carcinoma cells [], MCF-7 and 4T1 breast cancer cells [], and bladder cancer cells [].

- Other cell types: H9c2 rat cardiomyoblasts [], Caco-2 human intestinal epithelial cells [], HK-2 human proximal tubular cells [], HT22 hippocampal neuronal cells [], primary human melanocytes [], GC-2 mouse spermatocytes [], and 3T3-L1 pre-adipocytes [].

Q12: What in vivo models have been used to study the effects of this compound?

A12: Several animal models have been employed to investigate the effects of this compound:

- Rodent models: Mouse models of diabetic nephropathy [], periodontitis [], cerebral ischemia-reperfusion injury [], carbon tetrachloride-induced liver fibrosis [], and cyclophosphamide-induced oligoasthenozoospermia [].

- Other animal models: Rat models of doxorubicin-induced cardiotoxicity [] and beagle dog models for pharmacokinetic studies [, ].

Q13: What analytical methods are commonly used to study this compound?

A13: Several techniques are employed for the analysis of this compound:

- High-Performance Liquid Chromatography (HPLC): Commonly used for separation, identification, and quantification of this compound in various matrices [, , , , ].

- Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and specificity for the detection and quantification of this compound and its metabolites [, , ].

- Thin-Layer Chromatography (TLC): A rapid and cost-effective method for the qualitative analysis of this compound [].

- Spectroscopic techniques: UV-Vis, IR, and NMR are valuable for structural characterization and quantification [, ].

- Electrochemical sensors: Molecularly imprinted electrochemical sensors have been developed for highly selective recognition and detection of trace this compound [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.